molecular formula C28H32N3O6Cl B600993 (3S,4'R)-Benidipine HCl CAS No. 119009-45-9

(3S,4'R)-Benidipine HCl

Cat. No.: B600993
CAS No.: 119009-45-9
M. Wt: 542.04
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4’R)-Benidipine Hydrochloride is a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension and angina pectoris. It is known for its high efficacy and long-lasting effects in reducing blood pressure and improving blood flow by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4’R)-Benidipine Hydrochloride involves several key steps, starting from the appropriate chiral precursors. The process typically includes the following steps:

    Formation of the Dihydropyridine Ring: This is achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of (3S,4’R)-Benidipine Hydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent systems are optimized to maximize yield and purity.

    Use of Continuous Flow Reactors: These reactors allow for better control over reaction parameters and scalability.

    Purification Techniques: Advanced purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3S,4’R)-Benidipine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring back to its tetrahydropyridine form.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the dihydropyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl halides are used under appropriate conditions.

Major Products:

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Tetrahydropyridine derivatives.

    Substitution Products: Various substituted dihydropyridine derivatives.

Scientific Research Applications

(3S,4’R)-Benidipine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of calcium channel blockers and their interactions with other molecules.

    Biology: Research focuses on its effects on cellular calcium homeostasis and its role in cellular signaling pathways.

    Medicine: It is extensively studied for its therapeutic effects in treating cardiovascular diseases, particularly hypertension and angina.

    Industry: Its synthesis and production methods are studied to improve manufacturing processes and develop more efficient production techniques.

Mechanism of Action

(3S,4’R)-Benidipine Hydrochloride exerts its effects by blocking L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition prevents the influx of calcium ions, leading to:

    Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lower blood pressure.

    Reduced Cardiac Workload: Decreased calcium influx in cardiac muscle cells reduces myocardial contractility and oxygen demand, alleviating symptoms of angina.

Comparison with Similar Compounds

    Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive and anti-anginal effects.

    Nifedipine: Known for its rapid onset of action but shorter duration compared to (3S,4’R)-Benidipine Hydrochloride.

    Felodipine: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness:

    Longer Duration of Action: (3S,4’R)-Benidipine Hydrochloride has a longer half-life, providing sustained therapeutic effects.

    Higher Efficacy: It has been shown to be more effective in certain patient populations, particularly those with resistant hypertension.

Properties

IUPAC Name

5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVNQOLPLYWLHQ-JYFHCDHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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